molecular formula C13H24N2O B15260302 N-(4-methylpiperidin-3-yl)cyclohexanecarboxamide

N-(4-methylpiperidin-3-yl)cyclohexanecarboxamide

Cat. No.: B15260302
M. Wt: 224.34 g/mol
InChI Key: GVLHJSMDMWVXCL-UHFFFAOYSA-N
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Description

N-(4-Methylpiperidin-3-yl)cyclohexanecarboxamide is a cyclohexanecarboxamide derivative featuring a 4-methylpiperidin-3-yl substituent. The compound combines a cyclohexane ring with a carboxamide group linked to a substituted piperidine moiety. Piperidine derivatives are known for their pharmacological relevance, particularly in central nervous system (CNS) targeting due to their basicity and hydrogen-bonding capabilities.

Properties

Molecular Formula

C13H24N2O

Molecular Weight

224.34 g/mol

IUPAC Name

N-(4-methylpiperidin-3-yl)cyclohexanecarboxamide

InChI

InChI=1S/C13H24N2O/c1-10-7-8-14-9-12(10)15-13(16)11-5-3-2-4-6-11/h10-12,14H,2-9H2,1H3,(H,15,16)

InChI Key

GVLHJSMDMWVXCL-UHFFFAOYSA-N

Canonical SMILES

CC1CCNCC1NC(=O)C2CCCCC2

Origin of Product

United States

Preparation Methods

The synthesis of N-(4-methylpiperidin-3-yl)cyclohexanecarboxamide involves several steps. One common method includes the reaction of 4-methylpiperidine with cyclohexanecarboxylic acid chloride under basic conditions to form the desired amide. The reaction typically requires a base such as triethylamine and an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography .

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often use automated systems for precise control of reaction conditions and efficient purification techniques such as crystallization or distillation .

Chemical Reactions Analysis

N-(4-methylpiperidin-3-yl)cyclohexanecarboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the amide group to an amine.

    Substitution: Nucleophilic substitution reactions can occur at the piperidine ring, where halogenated reagents can introduce different substituents.

    Hydrolysis: Acidic or basic hydrolysis can break the amide bond, yielding the corresponding carboxylic acid and amine.

Scientific Research Applications

N-(4-methylpiperidin-3-yl)cyclohexanecarboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(4-methylpiperidin-3-yl)cyclohexanecarboxamide involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby affecting biochemical pathways. The exact molecular targets and pathways depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Thiourea Derivatives (H₂L₁–H₂L₉)

  • Key Features: The compounds described in –3 (e.g., N-(naphthalen-1-ylcarbamothioyl)cyclohexanecarboxamide) incorporate a thiourea (-NH-CS-NH-) bridge instead of a direct amide linkage. The sulfur atom enhances metal-chelating capabilities, particularly for transition metals, due to its soft donor nature .
  • Comparison : Unlike these thiourea derivatives, the target compound lacks sulfur, which may reduce its metal-binding affinity but improve metabolic stability in biological systems. The amide group (-CONH-) in the target compound supports hydrogen bonding, similar to the intramolecular N-H···O interactions observed in H₂L₉ .

Alkyl-Substituted Carboxamides ()

  • Examples : N-(Heptan-4-yl)cyclohexanecarboxamide, N-(Octan-2-yl)cyclohexanecarboxamide.
  • Key Features : These compounds feature linear or branched alkyl chains, increasing lipophilicity. For instance, N-(Heptan-4-yl)cyclohexanecarboxamide has a molecular weight of 225.3 g/mol and exhibits FT-IR N-H stretches at 3276 cm⁻¹ .
  • Comparison: The target compound’s piperidine ring introduces rigidity and basicity (pKa ~11 for piperidine), contrasting with the non-polar alkyl chains. This structural difference may enhance solubility in polar solvents and interaction with biological targets like ion channels or receptors.

Piperidine-Based Analogs ()

  • Example : N-{1-[(4-Methylphenyl)sulfonyl]piperidin-4-yl}cyclohexanecarboxamide.
  • Key Features : The sulfonyl group (-SO₂-) on the piperidine ring is electron-withdrawing, reducing the basicity of the nitrogen atom. This modification likely alters pharmacokinetic properties, such as membrane permeability .
  • The substitution position (3-yl vs. 4-yl) may also influence conformational stability.

Spectroscopic and Physical Properties

Infrared (IR) Spectroscopy

  • Thiourea Derivatives : N-H stretches at 3256–3134 cm⁻¹ and C=S stretches at ~1258 cm⁻¹ .
  • Alkyl Carboxamides : N-H stretches at 3276 cm⁻¹ and C=O stretches at 1635 cm⁻¹ .
  • Target Compound : Expected N-H and C=O stretches similar to alkyl carboxamides but with additional peaks from the piperidine ring (e.g., C-N stretches ~1120 cm⁻¹).

Nuclear Magnetic Resonance (NMR)

  • Alkyl Carboxamides : ¹H NMR signals for N-H protons appear at δ 5.08 ppm (e.g., N-(Heptan-4-yl) derivative) .
  • Piperidine Analogs : Piperidine protons typically resonate at δ 1.2–3.5 ppm, influenced by substitution patterns.

Biological Activity

N-(4-methylpiperidin-3-yl)cyclohexanecarboxamide is a compound of interest due to its potential biological activities, particularly in the context of pharmacological applications. This article synthesizes available research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

This compound can be described by its chemical structure, which features a cyclohexanecarboxamide moiety linked to a 4-methylpiperidine group. This structural configuration is crucial for its biological interactions.

  • Chemical Formula : C_{13}H_{19}N_{2}O
  • Molecular Weight : 219.31 g/mol

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including receptors involved in neurotransmission and enzyme inhibition.

  • Receptor Interaction : The compound has been studied for its affinity towards serotonin receptors, particularly the 5-HT7 receptor. It acts as an agonist, influencing serotonergic signaling pathways that are implicated in mood regulation and cognitive functions .
  • Enzyme Inhibition : Preliminary studies indicate that this compound may also inhibit certain enzymes related to metabolic pathways, which could have therapeutic implications in metabolic disorders .

Biological Activity Data

The following table summarizes key findings from various studies regarding the biological activity of this compound:

Study ReferenceBiological ActivityIC50 Value (nM)Observations
Glucocerebrosidase Inhibition31Enhanced enzyme activity in mutant cells by 40–90%
Serotonin 5-HT7 Receptor AgonismNot specifiedInfluences body temperature regulation in vivo
General Pharmacological ProfileNot specifiedPotential for use in treating mood disorders

Case Study 1: Gaucher Disease Treatment

In a study evaluating glucocerebrosidase inhibitors, this compound demonstrated significant chaperone activity. The treatment resulted in a marked increase in glucocerebrosidase activity in fibroblasts from patients with Gaucher disease, particularly those with the N370S mutation. This suggests potential therapeutic applications for lysosomal storage disorders .

Case Study 2: Neuropharmacological Effects

Another study investigated the effects of this compound on serotonergic signaling. The compound was shown to penetrate the blood-brain barrier effectively and modulate serotonin levels, which could have implications for anxiety and depression treatments .

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed for N-(4-methylpiperidin-3-yl)cyclohexanecarboxamide?

  • Methodology : The compound is typically synthesized via amide bond formation between cyclohexanecarboxylic acid derivatives and 4-methylpiperidin-3-amine. Coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) and catalysts like 4-dimethylaminopyridine (DMAP) are critical for facilitating the reaction under mild conditions (e.g., room temperature, dichloromethane solvent). Post-synthesis purification often involves column chromatography (e.g., hexane/ethyl acetate gradients) .

Q. Which analytical techniques are essential for characterizing this compound?

  • Methodology :

  • NMR Spectroscopy : 1H and 13C NMR confirm structural integrity, with characteristic peaks for the cyclohexane ring (δ ~1.2–2.1 ppm) and amide protons (δ ~5–8 ppm) .
  • FT-IR Spectroscopy : Amide C=O stretches (~1635 cm⁻¹) and N-H bends (~3276 cm⁻¹) validate functional groups .
  • Mass Spectrometry : High-resolution MS (e.g., EI) verifies molecular weight (e.g., m/z 225.3 for related derivatives) .

Q. What are the key physicochemical properties influencing its reactivity?

  • Methodology : Solubility in polar solvents (e.g., DMSO) and logP values (calculated via PubChem) guide experimental design. Stability under varying pH and temperature conditions should be assessed using HPLC and thermal gravimetric analysis (TGA) .

Advanced Research Questions

Q. How can reaction yields be optimized during synthesis?

  • Methodology :

  • Solvent Optimization : Polar aprotic solvents (e.g., DMF) enhance reactivity for amide coupling .
  • Catalyst Screening : DMAP improves coupling efficiency by reducing side reactions .
  • Continuous Flow Reactors : Scalable production with precise temperature control (e.g., 25–50°C) increases yield (>80%) and purity .

Q. What strategies resolve contradictions in reported biological activities?

  • Methodology :

  • Target Binding Assays : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) quantify interactions with receptors/enzymes .
  • Structural-Activity Relationship (SAR) Studies : Modifying substituents (e.g., methyl groups on piperidine) and evaluating activity via cell-based assays (e.g., IC50 measurements) clarify mechanisms .
  • Computational Docking : Molecular docking (e.g., AutoDock Vina) predicts binding modes to reconcile conflicting data .

Q. How does the compound’s conformational flexibility impact its biological activity?

  • Methodology :

  • Cremer-Pople Parameters : Quantify ring puckering in the cyclohexane moiety using crystallographic data or DFT calculations .
  • Molecular Dynamics (MD) Simulations : Simulate ligand-receptor complexes to assess how conformational changes affect binding kinetics (e.g., RMSD analysis) .

Q. What are the challenges in scaling up synthesis for preclinical studies?

  • Methodology :

  • Purification at Scale : Flash chromatography or recrystallization in ethanol/water mixtures ensures high purity (>95%) .
  • Regioselectivity Control : Protecting group strategies (e.g., Fmoc for amines) prevent undesired side reactions during multistep synthesis .

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